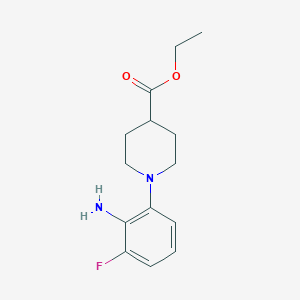

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-2-19-14(18)10-6-8-17(9-7-10)12-5-3-4-11(15)13(12)16/h3-5,10H,2,6-9,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEOSPJDZJVUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200172 | |

| Record name | Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-79-7 | |

| Record name | Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorinated aromatic compounds.

Esterification: The carboxylate group is introduced through esterification reactions involving ethyl alcohol and carboxylic acid derivatives.

Amination: The amino group is introduced through amination reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in nucleophilic substitutions under mild conditions. For example:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of bases like K₂CO₃ yields N-alkylated or N-acylated derivatives . This is consistent with methods used for analogous piperidine carboxylates .

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated for structurally similar piperidine derivatives, enabling aryl group introduction at the nitrogen .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | N-Alkylpiperidine | 70–85% | |

| Acylation | HATU, DIPEA, DCM | N-Acylpiperidine | 60–75% |

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to generate a carboxylic acid, which serves as a precursor for further functionalization:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol converts the ester to 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylic acid .

-

Amide Formation : The carboxylic acid reacts with amines (e.g., ethanolamine, isopropanolamine) via carbodiimide coupling (EDCI/HOBt) to yield piperidine-4-carboxamides .

| Substrate | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Ethyl ester | NaOH, H₂O/EtOH | Carboxylic acid | Intermediate for inhibitors | |

| Carboxylic acid | HATU, DIPEA | Amides | Bioactive compounds |

Reactions Involving the Aromatic Amine

The 2-amino-3-fluorophenyl moiety undergoes characteristic aromatic amine reactions:

-

Schiff Base Formation : Condensation with aldehydes (e.g., formaldehyde) in acidic media produces imine derivatives .

-

Acylation : Reaction with acetic anhydride or benzoyl chloride forms N-acylated products , enhancing metabolic stability .

Example :

-

Condensation with 4-(3-chlorobenzyl)tetrahydro-2H-pyran under HATU activation yields cyclized products .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs electrophilic substitution to specific positions on the benzene ring:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position (para to fluorine) .

-

Halogenation : Bromine in acetic acid substitutes at the 5-position (ortho to amino group) .

| Reaction | Electrophile | Position | Notes | Reference |

|---|---|---|---|---|

| Nitration | NO₂⁺ (HNO₃) | C4 | Moderate yield (~50%) | |

| Bromination | Br₂ | C5 | Requires FeBr₃ catalyst |

Reductive Amination and Cyclization

The amine group participates in reductive amination with ketones or aldehydes (e.g., paraformaldehyde) to form secondary amines . Subsequent cyclization with reagents like POCl₃ generates heterocycles such as quinazolines .

Key Example :

-

Reaction with acetaldehyde and NaBH₃CN produces N-ethyl derivatives , which are intermediates for kinase inhibitors .

Fluorine-Specific Reactivity

The 3-fluoro group influences reactivity through electronic effects:

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate can be characterized by its molecular formula and a molecular weight of approximately 248.32 g/mol. The compound features a piperidine ring, which is a common motif in many biologically active molecules, enhancing its ability to interact with various biological targets.

Receptor Modulation

The compound has been investigated for its role as a selective ligand for various receptors, particularly in the central nervous system (CNS). Its structural similarity to known receptor agonists suggests that it may exhibit affinity for:

- Serotonin Receptors : Studies indicate that modifications of piperidine derivatives can lead to selective 5-HT receptor agonists, which are crucial for treating gastrointestinal disorders and mood regulation .

- Dopamine Receptors : The compound's potential as a dopamine D4 receptor antagonist has been explored, which may have implications in treating psychotic disorders .

Analgesic Properties

Research has shown that compounds with piperidine structures can exhibit analgesic effects. This compound may contribute to the development of new analgesics with fewer side effects compared to traditional opioids. The modulation of pain pathways through specific receptor interactions is an area of ongoing research .

Antidepressant Activity

Given its structural characteristics, this compound has been evaluated for antidepressant activity. Studies suggest that compounds targeting serotonin and norepinephrine reuptake mechanisms can provide therapeutic benefits for depression . this compound's potential in this area is being investigated through various preclinical models.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Piperidine-4-carboxylate derivatives differ primarily in the substituents attached to the nitrogen atom and the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound contrasts with sulfonamide and nitro groups, which are electron-withdrawing. This affects electronic distribution and binding interactions.

- Lipophilicity : Fluorine and phenethyl groups increase lipophilicity compared to polar sulfonamides .

- Metabolic Stability : Fluorine in the target compound and trifluoromethyl groups may reduce oxidative metabolism.

Challenges and Limitations

- Solubility : Polar groups (e.g., sulfonamide ) improve aqueous solubility but may reduce blood-brain barrier penetration.

- Synthetic Complexity : Introducing multiple substituents (e.g., nitro and chloro in ) requires multi-step protocols.

- Toxicity: Reactive groups like enones may cause off-target effects.

Biological Activity

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₄H₁₉FN₂O₂

- Molecular Weight : 266.31 g/mol

- CAS Number : 1233955-79-7

The compound features a piperidine ring substituted with an amino group and a fluorophenyl group, classifying it within the piperidine derivatives known for various pharmacological properties.

This compound interacts with specific molecular targets, including enzymes and receptors. The binding to these targets modulates their activity, which is crucial for its therapeutic effects. The exact pathways are still under investigation, but preliminary studies suggest interactions with neurotransmitter receptors, indicating potential applications in central nervous system disorders.

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound may possess analgesic and anti-inflammatory properties. It has been studied as a lead compound for developing new drugs targeting pain management and inflammation.

2. Anticancer Potential

This compound has shown promise in cancer therapy. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may induce apoptosis and inhibit tumor growth through mechanisms involving receptor modulation . For instance, a related study highlighted its potential anticancer activity through a three-component reaction leading to compounds that exhibited better cytotoxicity than standard treatments like bleomycin .

3. Neurotransmission Modulation

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. This aspect makes it a candidate for further exploration in treating neurological disorders such as depression and anxiety.

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives reveals unique features of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Acetyl-alpha-methylfentanyl | Piperidine ring with acetyl group | Opioid activity |

| Acrylfentanyl | Piperidine ring with acrylamide | Potent analgesic |

| Ethyl 1-(2-amino-4-fluorophenyl)piperidine-4-carboxylate | Similar structure with different fluorine position | Potential anticancer activity |

| Ethyl 1-(2-amino-3-chlorophenyl)piperidine-4-carboxylate | Chlorine substitution instead of fluorine | Varies in receptor activity |

The presence of the fluorine atom in this compound may enhance receptor selectivity compared to other derivatives, potentially leading to improved therapeutic profiles.

Case Studies and Research Findings

Several studies have elucidated the biological activities of this compound:

- Cytotoxicity Studies : In vitro evaluations demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics in some assays .

- Receptor Interaction Studies : Preliminary pharmacological studies indicated that this compound might interact with various neurotransmitter receptors, although detailed binding affinities are yet to be established.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl piperidine-4-carboxylate derivatives can react with halogenated aromatic precursors under basic conditions. A key step involves protecting the amine group during synthesis to avoid side reactions. In related piperidine carboxylate syntheses, esterification of intermediates (e.g., 4-piperidinecarboxylic acid) with ethanol, followed by coupling with fluorinated aryl halides, is a common approach . Reaction optimization often includes temperature control (room temperature to reflux) and catalysts like sodium carbonate or organic bases to enhance yields .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is used to confirm molecular weight and fragmentation patterns. For example, a parent ion at m/z 410.1931 [M+H]⁺ and secondary fragments like m/z 392.1821 (loss of H₂O) can validate the structure .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the piperidine and fluorophenyl moieties. Key signals include ethyl ester protons (~δ 1.3–4.3 ppm) and aromatic fluorine coupling patterns .

- Infrared (IR) Spectroscopy : Confirms functional groups like ester C=O (~1700 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) can determine bond lengths, angles, and puckering parameters of the piperidine ring . For example, in related tetrahydropyridine analogs, SC-XRD revealed a distorted boat conformation and intramolecular hydrogen bonding (N–H⋯O) that stabilizes the structure . WinGX and ORTEP software visualize anisotropic displacement ellipsoids and generate publication-quality figures .

Q. What strategies address contradictions in mass spectrometry fragmentation pathways for this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents or synthetic isotopologs to track fragment origins. For instance, loss of CH₃CH₂OH (46 Da) from the ethyl ester can be confirmed via HRMS .

- Tandem MS/MS : Collision-induced dissociation (CID) isolates specific fragments. Compare experimental data with computational predictions (e.g., in silico tools like CFM-ID) to validate pathways .

- Cross-Validation : Combine MS with NMR or IR to confirm fragment assignments. For example, a fragment at m/z 201.1250 may correlate with a fluorophenyl moiety observed in ¹⁹F NMR .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in coupling reactions, while protic solvents (ethanol/water) may stabilize intermediates .

- Catalyst Screening : Test coupling agents like EDCI/HOBt for amide bond formation or LDA for deprotonation steps .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Workup Optimization : Simple filtration or silica gel plug purification can minimize losses, as demonstrated in ethyl piperidine-4-carboxylate derivative syntheses .

Q. What computational methods predict the bioactivity or stability of this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes or receptors). For analogs, docking into angiotensin II receptors identified key hydrogen bonds with the fluorophenyl group .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess chemical reactivity. DFT can also model intramolecular hydrogen bonding, which affects stability .

- Molecular Dynamics (MD) : Simulate solvation effects or thermal degradation pathways to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.